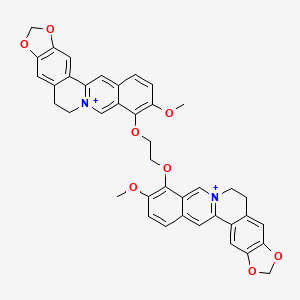

1,2-Di(berberine-9-O-yl)ethane dibromide

Description

Overview of Berberine (B55584) as a Protoberberine Isoquinoline (B145761) Alkaloid Scaffold

Berberine is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of benzylisoquinoline alkaloids. wikipedia.org It is naturally found in the roots, rhizomes, and stem bark of various plants, including those of the Berberis genus, from which it derives its name. nih.gov The core structure of berberine features a tetracyclic ring system, which is planar and provides a rigid scaffold. wikipedia.org This distinct architecture, along with the presence of a positively charged nitrogen atom, is crucial for its biological interactions. mdpi.com For centuries, berberine has been utilized in traditional Chinese and Ayurvedic medicine for its antimicrobial, anti-inflammatory, and other therapeutic properties. nih.gov

Rationale for Chemical Modification and Dimerization in Medicinal Chemistry

Despite its array of beneficial biological activities, the clinical application of berberine has been hampered by certain limitations, most notably its poor bioavailability. nih.govnih.gov This has spurred significant efforts in the field of medicinal chemistry to chemically modify the berberine scaffold. The goal of these modifications is to enhance its pharmacological properties, such as improved absorption, increased potency, and greater target specificity. nih.gov

Historical Context and Significance of Dimeric Berberine Derivatives

The synthesis of dimeric alkaloids is a recognized strategy in rational drug design. The concept of creating dimeric structures to enhance biological activity is not new and has been successfully applied to various classes of compounds. In the context of berberine, the synthesis of dimers has been driven by the desire to overcome its pharmacokinetic limitations and to amplify its therapeutic effects, particularly its anticancer and DNA-targeting activities. mdpi.com Early studies on berberine dimers demonstrated that these compounds could exhibit significantly increased binding affinities to DNA compared to their monomeric counterpart. mdpi.com

Specific Focus on 1,2-Di(berberine-9-O-yl)ethane Dibromide in Contemporary Research

Among the various dimeric berberine derivatives that have been synthesized and studied, this compound represents a key example of a homodimer where two berberine units are connected at the 9-O position by a short, two-carbon ethane (B1197151) linker. The selection of the 9-position for modification is a common strategy, as this position is known to be amenable to chemical alteration without abolishing the core biological activity of the berberine scaffold. nih.govnih.gov The ethane linker provides a specific spatial orientation and distance between the two berberine moieties, which can influence its interaction with biological targets. Contemporary research on such dimeric compounds often focuses on their potential as anticancer agents, owing to their enhanced ability to interact with DNA, a primary target for many chemotherapeutic drugs. nih.gov

Chemical and Physical Properties

The fundamental characteristics of this compound are defined by its chemical formula, molecular weight, and other computed properties.

| Property | Value |

| Molecular Formula | C40H34Br2N2O8 |

| Molecular Weight | 830.52 g/mol |

| PubChem CID | 46906937 |

| IUPAC Name | 9,10-dimethoxy-7-[2-[[9-(9,10-dimethoxy-7,8-dihydro-5H- nih.govdioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium-9-yl)oxy]ethoxy]carbonyl]-7,8-dihydro-5H- nih.govdioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium;dibromide |

Data sourced from PubChem.

Synthesis of Berberine Dimers

The synthesis of berberine dimers, including this compound, typically involves a multi-step process starting from the natural product berberine. A common synthetic route involves the demethylation of berberine to produce berberrubine (B190655), which possesses a free hydroxyl group at the 9-position. This hydroxyl group then serves as a reactive site for the introduction of a linker.

For the synthesis of this compound, two molecules of berberrubine are reacted with a dihaloalkane, in this case, 1,2-dibromoethane (B42909), in the presence of a base. wikipedia.org The base facilitates the deprotonation of the hydroxyl group on berberrubine, allowing it to act as a nucleophile and displace the bromine atoms on the ethane linker, thereby forming the dimeric structure. The reaction conditions, such as the choice of solvent and base, can be optimized to improve the yield and purity of the final product.

Research on Biological Activity

The primary impetus for the synthesis of berberine dimers is the potential for enhanced biological activity compared to the monomeric form. Research has largely focused on the anticancer properties of these compounds, which are often linked to their ability to interact with DNA.

Studies on various 9-O-substituted berberine derivatives have demonstrated that modifications at this position can lead to compounds with significantly improved antiproliferative activity against various cancer cell lines. nih.gov For instance, some 9-O-substituted derivatives have shown potent inhibitory effects on the growth of HeLa and HL-60 tumor cells. nih.gov The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov

In the case of berberine dimers, the presence of two berberine units can lead to a cooperative binding effect with DNA, resulting in a much stronger interaction. mdpi.com The length of the alkyl linker between the two berberine moieties has been shown to be a critical determinant of this binding affinity, with different linker lengths being optimal for interaction with different DNA sequences. mdpi.com While specific, detailed research findings solely on the anticancer activity of this compound are not extensively available in the public domain, the general principles derived from studies of similar berberine dimers suggest that it would likely exhibit enhanced DNA binding and potential anticancer effects. The short ethane linker would enforce a specific spatial arrangement of the two berberine units, which could confer selectivity for certain DNA structures or binding modes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H34N2O8+2 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

17-methoxy-16-[2-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]ethoxy]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |

InChI |

InChI=1S/C40H34N2O8/c1-43-33-5-3-23-13-31-27-17-37-35(47-21-49-37)15-25(27)7-9-41(31)19-29(23)39(33)45-11-12-46-40-30-20-42-10-8-26-16-36-38(50-22-48-36)18-28(26)32(42)14-24(30)4-6-34(40)44-2/h3-6,13-20H,7-12,21-22H2,1-2H3/q+2 |

InChI Key |

KHTZNQPZFCEMGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCOC6=C(C=CC7=CC8=[N+](CCC9=CC1=C(C=C98)OCO1)C=C76)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Elucidation

Strategies for 9-O-Functionalization of Berberine (B55584) Alkaloids

The modification of berberine at the C9 position is a key strategy for creating novel derivatives with potentially enhanced properties. nih.gov This approach hinges on the selective demethylation of the naturally occurring methoxy (B1213986) group at this position to yield a reactive hydroxyl group, which can then be further functionalized.

Synthesis and Derivatization of Berberrubine (B190655) Intermediates

The foundational step in the 9-O-functionalization of berberine is its conversion to berberrubine. This is typically achieved through a process of selective demethylation at the C9 position. nih.gov Common methods include heating berberine under vacuum or utilizing microwave irradiation. nih.govarabjchem.org One established procedure involves heating berberine to 190°C for at least 15 minutes under vacuum. nih.gov Another approach involves reacting berberine with urea (B33335) at 200°C. arabjchem.org These methods yield berberrubine, a crucial intermediate with a free hydroxyl group at the C9 position, making it amenable to further derivatization. nih.govarabjchem.org This intermediate is essential for the subsequent introduction of various functional groups, including the ether linkages discussed below.

Formation of Ether Linkages with Alkane Spacers

With the berberrubine intermediate in hand, the formation of ether linkages at the 9-O position can be accomplished. This is often achieved by reacting berberrubine with dihaloalkanes of varying lengths, which act as spacers to connect two berberine units. nih.govsci-hub.se This reaction allows for the creation of dimeric structures, where the two berberine moieties are tethered by an alkyl chain. The length of this alkane spacer can be modulated to influence the properties of the final dimeric compound. sci-hub.sersc.org

Specific Synthetic Pathways for 1,2-Di(berberine-9-O-yl)ethane Dibromide

The synthesis of the specific dimer, this compound, involves a targeted coupling reaction that utilizes an ethane (B1197151) bridge.

Coupling Reactions Utilizing Ethane Bridges

The synthesis of this compound is accomplished by reacting berberrubine with 1,2-dibromoethane (B42909). nih.govsci-hub.sewikipedia.org This reaction, a classic example of a Williamson ether synthesis, involves the nucleophilic attack of the phenoxide ion of berberrubine on the electrophilic carbon atoms of 1,2-dibromoethane. This results in the formation of two ether linkages, effectively bridging two berberine molecules with an ethane spacer. The use of 1,2-dibromoethane as the linking agent specifically yields the title compound. nih.govsci-hub.se

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of berberine dimers, including this compound, is dependent on the reaction conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). nih.govmdpi.com The temperature is also a critical factor, with studies indicating that heating the reaction mixture can improve the yield. mdpi.com For instance, the synthesis of a similar berberine derivative involved dissolving berberrubine in dry DMF at 80°C. nih.gov Yields for the synthesis of various berberine dimers have been reported to be in the range of 37-84%. nih.govsci-hub.se The purification of the final product is often simplified by the difference in solubility between the product and the starting material, berberrubine. nih.gov

Advanced Characterization Techniques for Structural Confirmation

The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this process. nih.govsci-hub.se

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecule, allowing for the determination of its elemental composition with a high degree of confidence. sci-hub.se For dimeric structures, this technique can confirm the presence of two berberine units linked together.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. nih.govnih.gov In the ¹H NMR spectrum of berberine derivatives, characteristic signals can be assigned to specific protons in the isoquinoline (B145761) alkaloid framework. researchgate.net For this compound, specific signals corresponding to the protons of the ethane bridge would be expected, providing conclusive evidence of the dimeric structure. Two-dimensional NMR techniques can further elucidate the connectivity between different parts of the molecule. mdpi.com

Spectroscopic Analysis for Dimeric Structure Elucidation

The precise arrangement of atoms and the connectivity within the this compound molecule are determined through a suite of spectroscopic methods. These techniques provide a detailed "fingerprint" of the compound, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In a study by Chen et al. (2005), the ¹H NMR spectrum of this compound (referred to as compound 3a ) was recorded in DMSO-d₆ at 300 MHz. hkbu.edu.hk The spectral data provides key evidence for the dimeric structure.

The presence of a singlet at 4.79 ppm is assigned to the four protons of the ethylene (B1197577) bridge (-OCH₂CH₂O-), confirming the linkage of the two berberine units. hkbu.edu.hk The singlets for the methoxy groups (-OCH₃) at 4.02 ppm and the methylenedioxy protons (-OCH₂O-) at 6.16 ppm are also indicative of the berberine backbone. hkbu.edu.hk Aromatic protons on the berberine scaffold appear as distinct signals, including singlets at 7.08 ppm (H-4) and 7.75 ppm (H-1), and doublets at 7.98 ppm and 8.19 ppm corresponding to the H-12 and H-11 protons, respectively. hkbu.edu.hk The downfield singlets at 8.91 ppm and 9.83 ppm are assigned to the H-13 and H-8 protons, respectively, which are characteristic of the protoberberine skeleton. hkbu.edu.hk

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 5-H | 3.17 | s | hkbu.edu.hk |

| OCH₃ | 4.02 | s | hkbu.edu.hk |

| OCH₂ (ethane linker) | 4.79 | s | hkbu.edu.hk |

| 6-H | 4.85 | s | hkbu.edu.hk |

| OCH₂O | 6.16 | s | hkbu.edu.hk |

| 4-H | 7.08 | s | hkbu.edu.hk |

| 1-H | 7.75 | s | hkbu.edu.hk |

| 12-H | 7.98 | d | hkbu.edu.hk |

| 11-H | 8.19 | d | hkbu.edu.hk |

| 13-H | 8.91 | s | hkbu.edu.hk |

| 8-H | 9.83 | s | hkbu.edu.hk |

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides definitive proof of its dimeric nature by confirming its molecular formula.

In the same study by Chen et al. (2005), the HRMS data for the dicationic molecule ([M – 2Br]²⁺) was obtained. hkbu.edu.hk The calculated mass for the ion C₄₀H₃₄N₂O₈²⁺ was 335.1152, and the experimentally found mass was 335.1129, showing excellent agreement. hkbu.edu.hk This data is consistent with the formation of a dimer from two berberine units linked by an ethane bridge.

| Ion | Calculated m/z | Found m/z | Reference |

| [C₄₀H₃₄N₂O₈]²⁺ | 335.1152 | 335.1129 | hkbu.edu.hk |

Table 2: High-Resolution Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for this compound is not detailed in the primary literature, the expected characteristic absorption bands can be inferred from the spectra of berberine and its derivatives.

Key expected vibrational frequencies would include C-O stretching for the ether linkage of the ethane bridge, aromatic C=C stretching vibrations from the berberine backbone, and C-H stretching and bending vibrations. The presence of the iminium C=N⁺ bond in the berberine structure would also give rise to a characteristic absorption band.

Chromatographic Purification and Isolation Methodologies

The synthesis of this compound typically involves the reaction of berberrubine with 1,2-dibromoethane. hkbu.edu.hk Following the reaction, purification is crucial to isolate the desired dimeric product from unreacted starting materials and potential side products.

Common chromatographic techniques employed for the purification of berberine derivatives include column chromatography and thin-layer chromatography (TLC). For berberine dimers, silica (B1680970) gel column chromatography is an effective method for separation. nih.govfrontiersin.org The choice of eluent system is critical for achieving good separation. A gradient of increasing polarity, for instance using a mixture of dichloromethane (B109758) and methanol, is often employed to elute compounds with different polarities from the column.

TLC is used to monitor the progress of the reaction and to identify the fractions containing the desired product during column chromatography. For berberine and its derivatives, various solvent systems can be used for TLC, such as n-propanol-formic acid-water. nih.gov

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) is commonly used for the analysis and purification of berberine compounds. nih.gov

The purity of the final product, this compound, is typically confirmed by a combination of these chromatographic and spectroscopic methods.

Molecular Interactions and Mechanistic Elucidation

Nucleic Acid Recognition and Binding Mechanisms

Research into this berberine (B55584) dimer has highlighted its potent ability to recognize and bind to various forms of nucleic acids, a characteristic that is significantly enhanced compared to its monomeric parent compound, berberine. nih.gov

The interaction of 1,2-Di(berberine-9-O-yl)ethane dibromide with the standard double-helix structure of DNA has been a key area of investigation.

Spectrophotometric and competitive displacement studies have demonstrated that berberine dimers, including the ethane-linked variant, primarily bind to duplex DNA through intercalation. nih.gov This mode of binding involves the insertion of the planar tetracyclic systems of the berberine moieties between the base pairs of the DNA double helix. nih.govfrontiersin.org This is consistent with the binding mode of the parent berberine molecule. nih.gov The dimeric structure allows for a cooperative interaction, where both berberine subunits engage with the DNA, leading to a more stable complex. nih.gov The critical roles of the quaternary ammonium (B1175870) cation and the planar structure of berberine in this DNA binding have been established, as hydrogenated, non-planar derivatives show no significant DNA interaction. nih.gov

Fluorometric and ethidium (B1194527) bromide displacement experiments have been employed to quantify the binding strength of this compound to DNA. These studies reveal a dramatically increased binding affinity for the dimeric compounds compared to monomeric berberine, with some dimers showing up to a 100-fold increase. nih.gov This suggests a strong cooperative effect of the two berberine units in DNA binding. nih.gov

The length of the linker connecting the two berberine units influences the binding affinity, indicating a distinct structure-activity relationship. nih.gov For the series of dimers tested, the one with a propyl linker (three carbons) generally showed the highest affinity, suggesting it may be the optimal length for bridging the two berberine units for DNA binding. nih.gov However, the ethane-linked dimer (two carbons) also demonstrated significantly enhanced binding compared to the monomer. nih.gov

Relative DNA-Binding Affinities of Berberine Dimers

This interactive table outlines the relative binding affinities of a series of berberine dimers (3a-f), including the ethane-linked dimer (3a), with different double-helical oligodeoxynucleotides. The order indicates the strength of binding from highest to lowest.

| DNA Sequence | Relative Binding Affinity Order |

|---|---|

| d(AAGAATTCTT)₂ | 3b > 3a > 3c > 3d > 3e > 3f |

| d(TAAGAATTCTTA)₂ | 3b > 3a > 3c > 3d > 3e > 3f |

| d(AAGCATGCTT)₂ | 3b > 3c > 3a > 3d > 3e > 3f |

Data sourced from fluorometric titration and ethidium bromide displacement experiments. nih.gov

Beyond duplex DNA, 9-substituted berberine derivatives have been identified as potent ligands for G-quadruplex (G4) DNA structures. nih.govnih.gov These are four-stranded nucleic acid structures formed in guanine-rich sequences, such as those found in human telomeres. nih.gov Studies on various 9-O-substituted derivatives show they can effectively induce and stabilize the formation of G-quadruplexes. nih.govbeilstein-journals.org This interaction is primarily achieved through the berberine moiety stacking externally on the G-tetrads, the square planar arrangement of four guanine (B1146940) bases that defines the core of the G4 structure. rsc.org The introduction of a side chain at the 9-position of berberine significantly enhances the binding affinity for G-quadruplexes. nih.gov It is therefore highly probable that this compound also acts as a G4 stabilizer, potentially with high efficacy due to its dimeric nature.

The stabilization of G-quadruplex structures by berberine derivatives has profound implications for cellular function. The human telomeric DNA, which contains repetitive TTAGGG sequences, is a prime target for G4-stabilizing ligands. nih.gov By stabilizing G4 structures in telomeres, these compounds can inhibit the activity of telomerase, an enzyme crucial for telomere extension in most cancer cells. nih.gov

Research on a specific 9-substituted berberine derivative, Ber8, has shown that its stabilization of endogenous telomeric G-quadruplexes can trigger a DNA damage response specifically at the telomere region. nih.gov This leads to the delocalization of telomere-protecting proteins, telomere uncapping, cell cycle arrest, and ultimately, cellular senescence in cancer cells. nih.gov These findings provide a direct mechanistic link between G4 stabilization and the promotion of genomic instability in cancer cells, which can be harnessed for therapeutic purposes. nih.gov The ability of G4 ligands to also form in promoter regions of oncogenes suggests that their stabilization could also modulate transcription.

Interactions with Duplex Deoxyribonucleic Acid (DNA)

Modulation of Key Cellular Signaling Pathways

While direct studies on the modulation of signaling pathways by this compound are not extensively documented, the well-established activities of its parent compound, berberine, offer significant insight. Berberine is known to influence a multitude of cellular signaling pathways that are often dysregulated in cancer. mdpi.comresearchgate.net

Key pathways modulated by berberine and its derivatives include:

PI3K/AKT/mTOR Pathway: Berberine can inhibit this critical pathway, which is involved in cell proliferation, growth, and survival. researchgate.netnih.gov It has been shown to suppress the mTOR pathway, leading to the inhibition of protein synthesis required for cell growth. nih.gov

MAPK/ERK Pathway: This pathway is another crucial regulator of cell proliferation and differentiation that can be inhibited by berberine. researchgate.net

NF-κB Signaling: Berberine can suppress the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and immune responses. nih.gov

Wnt/β-catenin Pathway: This developmental pathway, often aberrantly activated in cancer, is another target of berberine's inhibitory effects. researchgate.net

Given that this compound exhibits enhanced DNA binding, it is plausible that it could also modulate these and other signaling pathways with greater potency than berberine itself, although further specific research is required to confirm this.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Research on berberine, the parent compound of this compound, has shown that it can modulate MAPK signaling. Specifically, berberine has been observed to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38 in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This inhibitory action on the MAPK pathway is a key mechanism behind berberine's anti-inflammatory effects. nih.gov Furthermore, berberine-induced activation of AMPK has been shown to inhibit the metastatic potential of melanoma cells by reducing ERK activity. nih.gov The structural modifications in this compound are anticipated to influence its interaction with and regulation of the MAPK cascades, a critical area for ongoing research.

Inhibition and Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB signaling is implicated in inflammatory diseases and cancer. Berberine has been demonstrated to exert significant inhibitory effects on the NF-κB pathway. It can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. nih.govresearchgate.net This action prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes, which include inflammatory cytokines like TNF-α, IL-6, and IL-8. mdpi.comnih.gov Studies have shown that berberine's anti-inflammatory properties in various contexts, such as in activated monocytes and in models of asthma, are mediated through this inhibition of the NF-κB signaling pathway. mdpi.comnih.gov The dimeric structure of this compound may offer altered or enhanced modulation of NF-κB signaling compared to its monomeric precursor.

Influence on AMP-activated Protein Kinase (AMPK) Pathway

AMP-activated Protein Kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation is crucial for various metabolic processes. Berberine is a well-documented activator of AMPK. nih.govresearchgate.net This activation can occur through the inhibition of the mitochondrial respiratory chain complex I, which increases the cellular AMP/ATP ratio. plos.org The activation of AMPK by berberine has been linked to numerous therapeutic effects, including improved insulin (B600854) sensitivity and anti-tumor properties. nih.govresearchgate.net For instance, in colon cancer cells, berberine-induced AMPK activation leads to the inhibition of mTOR signaling and suppression of tumorigenesis. nih.gov Furthermore, berberine's activation of AMPK has been shown to inhibit the metastatic potential of melanoma cells. nih.gov The influence of this compound on the AMPK pathway is a key area of investigation to determine its metabolic and anti-cancer potential.

Interaction with Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) Axis

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is vital for regulating the cell cycle, survival, and proliferation. Aberrant activation of this pathway is a common feature of many cancers. Research has indicated that berberine and its derivatives can inhibit the PI3K/Akt pathway. For example, a berberine derivative, 9-O-monoethyl succinate (B1194679) berberine (B2), was found to effectively block the PI3K/Akt signaling pathway in osteosarcoma cells. nih.gov Similarly, in papillary thyroid cancer cells, berberine has been shown to induce apoptosis by inhibiting the PI3K/Akt pathway in a manner dependent on the generation of reactive oxygen species (ROS) and the downregulation of Nrf2. nih.gov Another berberine derivative, compound 13, has been shown to promote osteoblast differentiation through the activation of the Akt signaling pathway. mdpi.com These findings suggest that the interaction of this compound with the PI3K/Akt axis could be a critical determinant of its cellular effects.

Effects on Mammalian Target of Rapamycin Complex 1 (mTORC1)

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a downstream effector of the PI3K/Akt and AMPK pathways and a master regulator of cell growth and proliferation. Berberine has been shown to inhibit mTORC1 signaling, which contributes to its anti-cancer effects. nih.gov This inhibition can be both dependent and independent of AMPK activation. nih.gov In colorectal cancer cells, berberine-mediated activation of AMPK leads to the downregulation of mTOR and its downstream targets, 4E-binding protein-1 and p70 ribosomal S6 kinase. nih.gov Berberine can also induce autophagy in liver carcinoma cells by inhibiting mTOR signaling through the suppression of Akt activity. nih.gov The dimeric nature of this compound may lead to a more potent or nuanced regulation of mTORC1 activity.

Sirtuin-1 (SIRT-1) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) Modulation

Sirtuin-1 (SIRT-1) is a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that responds to decreases in available oxygen, or hypoxia, and is a key mediator of angiogenesis and tumor progression. Berberine has been shown to modulate both SIRT-1 and HIF-1α. It can suppress the expression of HIF-1α, which is a critical step in its anti-angiogenic effects. nih.gov Studies have revealed that berberine destabilizes HIF-1α protein, leading to its degradation via the proteasomal pathway. nih.gov In the context of obesity-induced adipose tissue fibrosis, berberine has been found to alleviate fibrosis by inhibiting the expression of HIF-1α. nih.gov The ability of this compound to modulate SIRT-1 and HIF-1α is an important area for future research to understand its potential therapeutic applications.

Enzymatic Target Interactions

The biological activities of this compound are predicated on its interactions with various enzymes. While direct enzymatic studies on this specific derivative are limited, the known interactions of its parent compound, berberine, provide a foundational understanding. Berberine is known to interact with several enzymes, which underpins its diverse pharmacological effects.

For instance, berberine's ability to activate AMPK is a result of its interaction with the mitochondrial respiratory chain, specifically inhibiting complex I. plos.org This inhibition alters the cellular energy state, leading to AMPK activation. Furthermore, berberine has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. nih.gov The reduction of COX-2 protein expression by berberine is mediated through the activation of AMPK. nih.gov Modifications at the 9-O-position of the berberine scaffold, as seen in this compound, have been shown to enhance the anti-proliferative and apoptosis-inducing activities of berberine derivatives, suggesting altered or improved interactions with their enzymatic targets. nih.gov

Table 1: Summary of Molecular Interactions of Berberine and its Derivatives

| Pathway/Target | Effect of Berberine/Derivatives | Research Findings |

|---|---|---|

| MAPK Pathways | Inhibition of phosphorylation | Berberine inhibits LPS-induced phosphorylation of ERK1/2, JNK, and p38. nih.gov |

| Reduction of ERK activity | Berberine-induced AMPK activation reduces ERK activity, inhibiting melanoma cell metastasis. nih.gov | |

| NF-κB Signaling | Inhibition of IκBα phosphorylation | Prevents NF-κB p65 translocation to the nucleus, reducing inflammatory cytokine expression. nih.govresearchgate.net |

| Anti-inflammatory effects | Mediated by NF-κB inhibition in activated monocytes and asthma models. mdpi.comnih.gov | |

| AMPK Pathway | Activation | Occurs via inhibition of mitochondrial complex I, leading to increased AMP/ATP ratio. plos.org |

| Anti-tumor and metabolic effects | Berberine-activated AMPK inhibits mTOR signaling in colon cancer and improves insulin sensitivity. nih.govresearchgate.net | |

| PI3K/Akt Axis | Inhibition | Berberine and its derivatives inhibit the PI3K/Akt pathway, inducing apoptosis in cancer cells. nih.govnih.gov |

| Activation | A berberine derivative (compound 13) promotes osteoblast differentiation via Akt activation. mdpi.com | |

| mTORC1 | Inhibition | Contributes to anti-cancer effects by regulating cell growth and proliferation, both AMPK-dependently and independently. nih.govnih.gov |

| HIF-1α | Suppression of expression | Berberine destabilizes HIF-1α protein, leading to its degradation and anti-angiogenic effects. nih.gov |

| Alleviation of fibrosis | Berberine inhibits HIF-1α expression in adipose tissue, reducing obesity-induced fibrosis. nih.gov | |

| Enzymatic Targets | Inhibition of mitochondrial complex I | Leads to AMPK activation. plos.org |

| Inhibition of COX-2 | Mediated by AMPK activation, contributing to anti-inflammatory effects. nih.gov |

Topoisomerase I and II Inhibition

There is no specific information available in the public domain regarding the inhibitory activity of this compound against topoisomerase I and II. While berberine itself has been investigated as a topoisomerase inhibitor, the effects of dimerization at the 9-O-yl position with an ethane (B1197151) linker on this activity have not been reported in the reviewed scientific literature.

Cholinesterase Enzyme (AChE, BuChE) Activity Modulation

Specific studies detailing the modulatory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are not present in the available scientific databases. Research on berberine has indicated some level of cholinesterase inhibition, but it is unknown how the dimeric structure of this compound influences this activity.

Monoamine Oxidase (MAO) Inhibition Profile

There is a lack of published research on the monoamine oxidase (MAO) inhibition profile of this compound. The potential for this compound to inhibit MAO-A or MAO-B has not been elucidated in any accessible studies.

Cellular Biological Processes and Targets

Cell Cycle Progression Alterations (e.g., G0/G1, G2/M Phase Arrest)

No experimental data could be found that specifically investigates the effects of this compound on cell cycle progression. Consequently, there is no information on whether this compound can induce arrest at the G0/G1, G2/M, or other phases of the cell cycle.

Induction of Programmed Cell Death (Apoptosis)

Specific studies on the induction of apoptosis by this compound are absent from the scientific literature.

Due to the lack of research on the apoptotic potential of this compound, there is no information regarding its involvement in either the intrinsic or extrinsic apoptotic pathways.

Mitochondrial Membrane Potential Depolarization

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the effects of this compound on mitochondrial membrane potential depolarization. Research has extensively documented these effects for the parent compound, berberine, but studies explicitly investigating this mechanism for this specific derivative are not available in the searched databases.

Inhibition of Cell Proliferation and Angiogenesis

Investigations into the biological activity of this compound, also identified in research literature as Sysu-00692, have revealed effects on cell proliferation.

Inhibition of Cell Proliferation: Studies have shown that this compound (Sysu-00692) exhibits mild inhibitory effects on cell proliferation. This activity was noted alongside its primary identified function as a POT1-binding agent.

Angiogenesis: There is currently no specific scientific literature available that describes the effect of this compound on angiogenesis. While the anti-angiogenic properties of the parent alkaloid, berberine, have been a subject of study, these findings have not been specifically replicated or investigated for this derivative.

Mechanisms of Antimetastatic Activity

A review of published studies indicates that there is no available data specifically elucidating the mechanisms of antimetastatic activity for this compound. Research into the antimetastatic properties of related compounds, such as berberine, has focused on the inhibition of matrix metalloproteinases and other pathways, but these specific mechanisms have not been reported for this compound.

Epigenetic Regulation and DNA Methyltransferase (DNMT) Activity

There is no information in the reviewed scientific literature regarding the role of this compound in epigenetic regulation or its activity concerning DNA methyltransferases (DNMTs). The regulatory effects of the parent compound, berberine, on epigenetic enzymes have been noted, but this has not been a focus of studies on its ethane-linked dimeric derivative.

Interaction with Telomere-Associated Proteins (e.g., POT1)

The most well-documented activity of this compound (Sysu-00692) is its interaction with the shelterin complex protein, Protection of Telomeres 1 (POT1). POT1 is a critical protein that binds to the single-stranded G-rich overhang of telomeres, playing an essential role in telomere protection and length regulation.

Binding to POT1: Initial screenings using surface plasmon resonance (SPR) and confirmation with electrophoretic mobility shift assays (EMSA) have identified this compound as the first reported small-molecule ligand that binds effectively to the POT1 protein.

Functional Consequences of Interaction:

Interference with DNA Binding: In vivo studies utilizing chromatin immunoprecipitation (ChIP) have demonstrated that this compound can interfere with the binding between human POT1 and telomeric DNA.

Inhibition of Telomerase: The compound has also been shown to have a mild inhibitory effect on telomerase, the enzyme responsible for elongating telomeres.

This targeted interaction with POT1 presents a novel approach for investigating telomere biology and has been suggested as a potential lead for the design of new therapeutic agents.

Data Tables

Table 1: Summary of Biological Activity for this compound (Sysu-00692)

| Biological Target/Process | Finding | Source |

|---|---|---|

| Cell Proliferation | Mild inhibitory effect observed. | nih.gov |

| POT1 Protein Binding | Confirmed binding ligand. | nih.gov |

| POT1-DNA Interaction | Interferes with binding in vivo. | nih.gov |

| Telomerase Activity | Mild inhibition observed. | nih.gov |

| Mitochondrial Depolarization | No specific data available. | N/A |

| Angiogenesis | No specific data available. | N/A |

| Antimetastatic Activity | No specific data available. | N/A |

| Epigenetic Regulation | No specific data available. | N/A |

Preclinical Pharmacological Investigations

In Vitro Biological Activity Assessment in Relevant Cell Models

The modification of berberine (B55584) at the 9-O-position has been a successful strategy for enhancing its anticancer properties. Numerous studies have synthesized and evaluated a range of 9-O-substituted derivatives, demonstrating significantly improved cytotoxicity against various cancer cell lines compared to the parent compound, berberine.

Research has shown that introducing different functional groups at this position can lead to potent growth inhibition. For instance, a series of 9-O-substituted berberine derivatives incorporating pyrazole, alkyl, or bromoalkoxy moieties have been developed. One derivative, 9-(3-bromopropoxy)-10-methoxy-5,6-dihydro- nih.govnih.govdioxolo[4,5-g]isoquino[3,2-a] isoquinolin-7-ylium bromide, was found to have a 30-fold superior antiproliferative activity in HL-60 leukemia cells compared to berberine. nih.govnih.gov These derivatives often induce cell cycle arrest, typically at the G2/M or S phase, and promote apoptosis. nih.govnih.gov

Similarly, increasing the lipophilicity by adding long alkyl chains at the 9-O-position has been shown to enhance anticancer activity. Derivatives like 9-O-dodecyl-berberine exhibited stronger growth inhibition against HepG2 (liver), HT-29 (colon), and BFTC905 (bladder) cancer cell lines than berberine itself. nih.gov This enhanced activity is often attributed to improved cell membrane permeability. nih.gov The cytotoxic effects of these derivatives are frequently linked to the induction of apoptosis and an increase in intracellular reactive oxygen species (ROS). nih.gov

Table 1: Antineoplastic Activity of Selected 9-O-Substituted Berberine Derivatives

| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Time (h) | Reference |

|---|---|---|---|---|---|

| 9-(3-bromopropoxy) Derivative | HL-60 | Promyelocytic Leukemia | 0.7 | 48 | nih.gov |

| 9-(3-bromopropoxy) Derivative | HeLa | Cervical Cancer | 36.0 | 48 | nih.gov |

| 9-O-Dodecylberberine | HepG2 | Liver Carcinoma | 4.1 | 72 | nih.gov |

| 9-O-Dodecylberberine | HT-29 | Colon Carcinoma | 6.2 | 72 | nih.gov |

| 9-O-Gernylberberrubine | A549 | Non-Small-Cell Lung | 1.5 | 72 | nih.gov |

| 9-O-Farnesylberberrubine | A549 | Non-Small-Cell Lung | 1.3 | 72 | nih.gov |

While the anti-inflammatory properties of berberine are well-established, research into its derivatives suggests that structural modifications can yield superior effects. mdpi.comnih.govresearchgate.net A study focused on novel 9-O-substituted-berberine derivatives demonstrated their enhanced anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. researchgate.net

Compared to berberine, two new derivatives, designated 3i and 5e in the study, showed significantly improved inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) release. researchgate.net The mechanism for this enhanced activity was linked to a more effective suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net The derivatives led to a concentration-dependent decrease in the phosphorylation of p65 and its inhibitor, IκBα, as well as reduced expression of inducible nitric oxide synthase (iNOS) in the macrophage cell line. researchgate.net These findings indicate that derivatization at the 9-O-position can amplify the intrinsic anti-inflammatory potential of the berberine scaffold.

Berberine itself possesses broad antimicrobial activity, and its derivatives have been explored to overcome issues like bacterial resistance and to improve potency. nih.govnih.gov Studies on 9-O-acyl and 9-O-alkylberberrubine derivatives revealed strong antimicrobial action, particularly against Gram-positive bacteria and fungi, though they lacked activity against Gram-negative bacteria. nih.gov The antimicrobial effect was found to be dependent on the lipophilicity and size of the substituent, with moderately sized alkyl chains (hexyl to undecyl) showing the most potent activity. nih.gov

More directly relevant to dimeric structures like 1,2-Di(berberine-9-O-yl)ethane dibromide, a recent study investigated a series of berberine dimers connected by alkane linkers of varying lengths (from 3 to 12 carbons). These dimers were assessed for their ability to inhibit the MexXY-OprM efflux pump in Pseudomonas aeruginosa, a mechanism that confers resistance to aminoglycoside antibiotics. biorxiv.orgbiorxiv.org The study found that the linker length was crucial for activity. For example, the dimer with a decane (B31447) (C10) linker reduced the minimum inhibitory concentration (MIC) of the antibiotics amikacin (B45834) and tobramycin (B1681333) by six-fold, demonstrating a potent synergistic effect. biorxiv.org

Table 2: Antimicrobial Activity of Selected Berberine Dimers against P. aeruginosa

| Dimer Compound | Antibiotic | Fold MIC Reduction | Reference |

|---|---|---|---|

| Berberine-C3-Berberine | Amikacin | 4 | biorxiv.org |

| Berberine-C6-Berberine | Gentamicin | 2 | biorxiv.org |

| Berberine-C10-Berberine | Amikacin | 6 | biorxiv.org |

| Berberine-C10-Berberine | Tobramycin | 6 | biorxiv.org |

| Berberine-C12-Berberine | Amikacin | 6 | biorxiv.org |

| Berberine-C12-Berberine | Tobramycin | 4 | biorxiv.org |

The neuroprotective potential of berberine has prompted investigations into its derivatives for diseases like Alzheimer's. nih.govsemanticscholar.orgd-nb.info Research has focused on multi-target agents that can, for instance, inhibit cholinesterase enzymes. A series of berberine-thiophenyl hybrids connected by a 2-carbon spacer at the 9-O-position were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Compounds from this series, such as those with o-methylthiophenyl and o-chlorothiophenyl moieties, were identified as potent inhibitors of AChE, with IC₅₀ values of 0.077 µM and 0.042 µM, respectively. nih.gov Other studies on different berberine derivatives, including those linked to pyridinium (B92312) or thionaphthol by spacers of varying lengths, also demonstrated potent dual inhibition of AChE and BuChE. nih.gov For example, a derivative linking berberine to 3-methylpyridinium via a 2-carbon spacer was a highly potent AChE inhibitor (IC₅₀ = 0.048 µM). nih.govcapes.gov.br These findings highlight that the berberine scaffold can be chemically modified to produce potent neuroprotective agents for neuronal cell models.

However, the parent compound, berberine, has demonstrated significant cardioprotective effects in numerous in vitro models. nih.gov For instance, in H9c2 cardiomyoblasts, berberine protects against ferroptosis, a form of regulated cell death, by reducing reactive oxygen species generation and lipid peroxidation. researchgate.net In models of simulated ischemia/reperfusion, berberine pretreatment has been shown to reduce cardiomyocyte apoptosis and regulate mitophagy. frontiersin.org Furthermore, berberine protects cardiac cells from apoptosis by modulating various signaling pathways, including the JAK2/STAT3 and Notch1 pathways, and by regulating the expression of key apoptotic proteins like Bcl-2 and Bax. doi.orgnih.gov While these actions are attributed to berberine itself, they suggest that its derivatives could be promising candidates for investigation in cardioprotection research.

In Vivo Efficacy Studies in Preclinical Animal Models

While in vitro studies on berberine derivatives are numerous, in vivo efficacy data remain comparatively sparse, particularly for dimeric compounds. However, some studies on modified berberine monomers provide evidence of their potential in animal models.

In the realm of oncology, 13-n-alkyl berberine and palmatine (B190311) analogues were evaluated in mice with S180 sarcoma xenografts. The study found that these derivatives exhibited more potent in vivo antitumor activity compared to the parent compounds. nih.gov

For anti-inflammatory effects, novel 9-O-substituted berberine derivatives were tested in a transgenic zebrafish model of injury-induced inflammation. The derivatives were found to inhibit the migration of neutrophils and primitive macrophages more effectively than berberine, confirming their enhanced in vivo anti-inflammatory activity. researchgate.net

Regarding neurobiology, systematic reviews of berberine's use in animal models of Alzheimer's disease and ischemic stroke show that the parent compound consistently improves cognitive function, reduces amyloid-beta plaque deposition, decreases infarct volume, and improves neurological outcomes. nih.govd-nb.infonih.gov These effects are mediated through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. nih.govd-nb.info Although these studies used berberine and not a specific dimer, they establish a strong precedent for the potential in vivo neuroprotective efficacy of its derivatives. One study on a novel 9-O-derivative demonstrated a hypoglycemic effect in an oral glucose tolerance test in mice, further confirming that derivatization can lead to orally active compounds with in vivo efficacy. mdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Metabolic Transformations and Biotransformation PathwaysThe metabolic fate and biotransformation pathways of this compound have not been described in the scientific literature.

Further research and publication in peer-reviewed journals are required to elucidate the specific pharmacological and pharmacokinetic profile of this compound.

No Preclinical Data on Excretion and Elimination of this compound Found

Despite a comprehensive search of scientific literature, no preclinical data regarding the excretion and elimination kinetics of the specific chemical compound this compound could be located.

The investigation sought to detail the metabolic fate of this berberine dimer, including its pathways of excretion from the body and the kinetics governing its elimination. However, the available research focuses primarily on the parent compound, berberine, and its various metabolites. mdpi.comexlibrisgroup.comfrontiersin.orgnih.govnih.gov

Information regarding the pharmacokinetic properties of berberine, such as its absorption, distribution, metabolism, and excretion, is well-documented in numerous studies. mdpi.comexlibrisgroup.comfrontiersin.orgnih.govnih.gov These studies form the basis of our current understanding of how this class of compounds behaves in biological systems. Research has also delved into the synthesis and potential therapeutic activities of various berberine derivatives, including those modified at the 9-O position. nih.gov

Furthermore, literature exists on berberine dimers and their potential applications, for instance, as inhibitors of bacterial efflux pumps. biorxiv.org The toxicology and metabolic pathways of ethylene (B1197577) dibromide, a component of the specified compound's name, have also been evaluated separately. nih.gov

However, the specific combination and linkage in "this compound" (PubChem CID: 46906937) does not appear in the searched preclinical studies concerning excretion and elimination kinetics. nih.gov Therefore, crucial parameters such as the primary routes of excretion (e.g., renal, biliary), the rate of elimination, and the identification of any potential metabolites for this particular compound remain uncharacterized in the public domain.

Without any dedicated studies on the excretion and elimination of this compound, it is not possible to provide the detailed research findings and data tables as requested.

Structure Activity Relationship Sar Studies

Comparative Analysis of Dimeric vs. Monomeric Berberine (B55584) Activity

The dimerization of berberine represents a significant strategy for enhancing its biological efficacy. Compared to their monomeric parent, berberine dimers consistently demonstrate superior activity across various biological targets. A primary example is their interaction with DNA. Studies have shown that dimeric berberine compounds exhibit greatly enhanced binding affinities for double-stranded DNA, with increases of up to 100-fold compared to monomeric berberine. nih.govnih.gov This suggests a cooperative interaction between the two berberine units within the dimer, allowing for a more stable and intimate contact with the DNA molecule. nih.gov

This enhanced activity is not limited to DNA binding. In the context of antimicrobial research, berberine dimers have been investigated as efflux pump inhibitors (EPIs) in bacteria such as Pseudomonas aeruginosa. biorxiv.org While monomeric berberine is a weak inhibitor, dimeric forms show increased synergy with antibiotics like aminoglycosides, effectively reversing efflux-mediated resistance. biorxiv.org The dimeric structure appears to allow for more extensive and diverse interactions within the distal binding pocket of efflux pumps like MexY. biorxiv.org The synthesis of these dimers is often achieved through the reaction of berberrubine (B190655) with dihaloalkanes, yielding compounds that are then evaluated for their enhanced biological profiles. nih.govnih.gov The consensus from these comparative studies is that dimerization is a highly effective approach to amplify the inherent biological activities of the berberine scaffold. nih.govfrontiersin.org

Influence of the Ethane (B1197151) Linker Length and Flexibility on Biological Potency

The linker connecting the two berberine units is a critical determinant of biological potency. Its length and flexibility dictate the spatial orientation of the two pharmacophores, influencing how they interact with their biological targets. For DNA binding, a prominent structure-activity relationship related to the length of the alkyl linker has been observed. frontiersin.org

In a series of berberine homodimers linked by alkyl chains of varying lengths (from two to seven carbons), the dimer with a propyl (C3) linker exhibited the highest binding affinity for several oligodeoxynucleotides. nih.gov The relative binding affinities followed a clear trend, with the C3 linker being optimal, followed by the C2 (ethane) and then progressively longer chains. nih.gov This suggests that a specific linker length, in this case, the propyl chain, provides the most suitable spacing to bridge the two berberine units for optimal intercalation into the DNA duplex. nih.gov For other targets, such as certain G-quadruplex DNA structures, dimers with shorter polyether linkers have shown the best activity. nih.gov

The flexibility of the linker is also important, as it allows the berberine moieties to adopt a favorable geometry for binding. nih.gov The use of simple alkyl chains, such as the ethane linker in 1,2-Di(berberine-9-O-yl)ethane dibromide, provides a degree of conformational flexibility. This adaptability is thought to contribute to the enhanced binding observed in dimers compared to their monomeric counterparts. nih.gov

Table 1: Influence of Alkyl Linker Length on Relative DNA Binding Affinity of Berberine Dimers This table illustrates the structure-activity relationship concerning the linker length in berberine dimers and their binding to specific DNA sequences.

| Linker (No. of Carbons) | Chemical Structure | Relative Binding Affinity with d(AAGAATTCTT)2 | Relative Binding Affinity with d(AAGCATGCTT)2 |

| 2 (Ethane) | -CH2-CH2- | 3b > 3a > 3c > 3d > 3e > 3f | 3b > 3c > 3a > 3d > 3e > 3f |

| 3 (Propane) | -CH2-CH2-CH2- | 3b > 3a > 3c > 3d > 3e > 3f | 3b > 3c > 3a > 3d > 3e > 3f |

| 4 (Butane) | -CH2-(CH2)2-CH2- | 3b > 3a > 3c > 3d > 3e > 3f | 3b > 3c > 3a > 3d > 3e > 3f |

| 5 (Pentane) | -CH2-(CH2)3-CH2- | 3b > 3a > 3c > 3d > 3e > 3f | 3b > 3c > 3a > 3d > 3e > 3f |

| 6 (Hexane) | -CH2-(CH2)4-CH2- | 3b > 3a > 3c > 3d > 3e > 3f | 3b > 3c > 3a > 3d > 3e > 3f |

| 7 (Heptane) | -CH2-(CH2)5-CH2- | 3b > 3a > 3c > 3d > 3e > 3f | 3b > 3c > 3a > 3d > 3e > 3f |

| Data sourced from research on novel berberine dimers and their DNA-binding affinities. nih.gov The compound labels (3a-3f) correspond to dimers with linkers from 2 to 7 carbons, respectively. The order indicates decreasing affinity. |

Significance of the 9-O-Linkage in Target Interactions

The point of attachment for the linker on the berberine scaffold is crucial, and the 9-O-ether linkage is particularly significant for target interactions. Modifications at position 9 of the berberine molecule have been a productive strategy for creating derivatives with enhanced biological activities. nih.gov Specifically, 9-O-substituted berberine derivatives have demonstrated stronger binding affinities with G-quadruplex DNA and higher inhibitory activities against the enzyme telomerase when compared to the parent berberine molecule. nih.gov

The 9-O-linkage positions the connecting chain in a way that facilitates cooperative binding of the two berberine units. For interactions with nucleic acids, the flexibility of an ether linkage at this position can confer a better geometry for the terminal groups to interact with base pairs and the phosphate (B84403) backbone. nih.gov The synthesis of dimeric compounds like this compound utilizes berberrubine, a derivative of berberine where the methoxy (B1213986) group at position 9 is replaced by a hydroxyl group, allowing for the attachment of the linker. nih.govresearchgate.net This strategic placement is considered a key factor in the enhanced DNA-binding affinities and other biological activities observed in these dimers. nih.govfrontiersin.org

Impact of Peripheral Substitutions on Potency and Selectivity

Beyond the dimeric structure and linker, substitutions on the periphery of the berberine isoquinoline (B145761) ring system can further modulate potency and selectivity. Structure-activity relationship (SAR) studies on various berberine derivatives have revealed that certain functional groups are beneficial for specific activities. For instance, in the development of derivatives that down-regulate PCSK9 transcription, the 2,3-dimethoxy moiety was found to be potentially beneficial for activity. researchgate.netnih.gov

In other studies, the introduction of basic amino acid residues or polyamino groups onto side chains attached to the berberine scaffold has been shown to enhance activity. nih.gov The activity was observed to increase with the number of amino groups, the alkalinity of the terminal group, and the length of the side chain. nih.gov These modifications can improve interactions with biological targets like G-quadruplex DNA. While this compound itself does not feature these peripheral substitutions, these findings highlight a key principle in the rational design of berberine-based compounds: fine-tuning of the peripheral chemical groups can lead to optimized and more selective biological profiles. nih.govnih.gov

Rational Design Principles for Optimized Biological Profiles

The development of berberine dimers like this compound is guided by rational design principles aimed at creating compounds with superior biological profiles. A central principle is the concept of multivalency or cooperative interaction, where linking two monomeric units enhances binding affinity and potency. nih.govnih.gov

A key application of this principle is in the design of ligands that selectively target non-canonical DNA structures like G-quadruplexes (G4), which are implicated in cancer. nih.gov Given that two berberine molecules have been observed to coordinate to a telomeric G4 structure, researchers designed hydrocarbon-linked berberine dimers with the expectation that aligning the two chromophores would favor G4 binding and disfavor intercalation into standard Watson-Crick base pairs. nih.gov This approach led to the development of a dimer with exceptionally high affinity and a 900-fold selectivity for G4 DNA over duplex DNA. nih.gov

Other rational design strategies include:

Optimizing Linker Length: As discussed previously, systematically varying the linker length allows for the identification of an optimal distance between the two berberine units for a specific target. biorxiv.orgnih.gov

Modifying Linker Type: The use of different linker chemistries, such as polyether chains instead of alkyl chains, can modulate binding affinity and selectivity for different types of DNA structures. nih.gov

Expanding Aromatic Systems: Expanding the central aromatic core of the berberine scaffold is another viable strategy to improve the stabilizing potency and selectivity towards G4 DNA. nih.gov

These principles demonstrate a move from simple modifications to a more calculated, structure-based approach for designing berberine dimers with highly specific and optimized functions. nih.gov

Modulation of Physicochemical Properties (e.g., Lipophilicity) for Improved Bioavailability

A significant challenge with monomeric berberine is its low oral bioavailability, which limits its clinical application. researchgate.netnih.gov Structural modifications, including dimerization and changes in lipophilicity, are key strategies to address this issue. The physicochemical properties of a drug molecule, particularly its balance between water solubility and lipid solubility (lipophilicity), are critical for its absorption and distribution in the body.

Other approaches to improve the bioavailability of berberine and its derivatives include:

Salt Formation: Converting berberine into organic acid salts, such as berberine fumarate (B1241708) or succinate (B1194679), has been shown to improve bioavailability compared to berberine hydrochloride. researchgate.netnih.gov

Formulation Strategies: The use of nanonization techniques to create berberine nanoparticles can improve its poor aqueous solubility and dissolution rate, leading to enhanced bioavailability. nih.gov

By modulating the structure through dimerization and other substitutions, it is possible to fine-tune the physicochemical properties of berberine-based compounds to achieve a more favorable pharmacokinetic profile. nih.govresearchgate.net

Advanced Research Directions and Future Perspectives

Development of Novel Berberine (B55584) Dimer Architectures

The development of novel berberine dimer architectures is a cornerstone of advancing their therapeutic applications. The core concept revolves around linking two berberine molecules, and the nature of this linker plays a pivotal role in the dimer's biological activity. The synthesis of 1,2-Di(berberine-9-O-yl)ethane dibromide exemplifies the use of a short, flexible alkyl linker. Research has demonstrated that the reaction of berberrubine (B190655) with dihaloalkanes of varying lengths can produce a series of berberine dimers, including those with ethane (B1197151), propane, and other alkyl chains. biorxiv.orgnih.gov

The length and flexibility of the linker are critical determinants of the dimer's ability to interact with its biological targets. For instance, studies on a series of berberine dimers with different alkyl chain lengths have shown that a propyl linker can be optimal for bridging the two berberine units for high-affinity DNA binding. nih.gov This highlights a significant structure-activity relationship (SAR) where the linker length directly influences the binding affinity. frontiersin.org

Beyond simple alkyl chains, researchers are exploring a variety of linker types to create more sophisticated and effective dimer architectures. These include:

Alkene linkers: The introduction of double bonds in the linker, such as in alkene-cis-C2 berberine dimers, has been shown to result in high affinity and selectivity for G-quadruplex DNA structures. nih.gov

Aryl and Polyether Linkers: More rigid or complex linkers, such as aryl groups or polyether chains, are also being investigated. frontiersin.orgbiorxiv.org These modifications can influence the conformational freedom of the dimer and its ability to engage with specific binding pockets on target molecules. For example, polyether-tethered dimeric berberine derivatives have been developed as selective probes for dimeric G-quadruplex DNA. frontiersin.org

"Clicked" Dimers: The use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the synthesis of novel berberine dimers with triazole linkages. frontiersin.org This approach offers a straightforward and efficient method for creating diverse dimer libraries for biological screening.

The exploration of these varied architectures is driven by the need to create dimers with enhanced binding affinity, improved selectivity for their intended targets, and better pharmacological profiles compared to the parent monomer.

Exploration of Unconventional Biological Targets and Mechanisms

While DNA has traditionally been a primary focus for berberine and its derivatives, the exploration of unconventional biological targets is a burgeoning area of research for berberine dimers. This shift is driven by the need for novel therapeutic strategies for a range of diseases, including infectious diseases and cancer.

A significant breakthrough in this area is the identification of bacterial efflux pumps as a key target for berberine dimers. Specifically, research has shown that berberine dimers can act as potent inhibitors of the MexXY-OprM efflux pump in Pseudomonas aeruginosa, a bacterium known for its resistance to aminoglycoside antibiotics. nih.govnih.gov The dimerization of berberine, with an optimal linker, enhances its ability to block the pump, thereby restoring the efficacy of conventional antibiotics. nih.govnih.gov This represents a paradigm shift from direct antimicrobial activity to a strategy that combats antibiotic resistance.

Beyond efflux pumps, other unconventional targets for berberine dimers are being investigated:

Topoisomerases: These enzymes are crucial for DNA replication and are established anticancer targets. Dimeric protoberberine alkaloids have demonstrated the ability to inhibit topoisomerase I, suggesting a potential avenue for cancer therapy. biorxiv.org

G-quadruplexes and Telomerase: While related to DNA, G-quadruplexes are non-canonical secondary structures that play roles in gene regulation and telomere maintenance. Berberine dimers have been specifically designed to target and stabilize G-quadruplex DNA with high affinity and selectivity. nih.gov This can lead to the inhibition of telomerase, an enzyme active in the majority of cancer cells, presenting a targeted approach to cancer treatment. biorxiv.org

Enzymes and Proteins: The parent berberine molecule is known to interact with a variety of enzymes and proteins, including kinases, FtsZ (a key bacterial cell division protein), and proteins involved in metabolic pathways. nih.govwebmd.com While direct studies on dimers targeting these are still emerging, the potential to enhance inhibitory activity through dimerization is a logical and promising direction for future research. For instance, berberine itself has been shown to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for managing cholesterol levels, by promoting the degradation of hepatocyte nuclear factor 1α (HNF1α). Dimerization could potentially amplify this effect.

The exploration of these unconventional targets for berberine dimers opens up new therapeutic possibilities beyond the established activities of the monomer, offering hope for tackling complex diseases with novel mechanisms of action.

Application of Computational Chemistry and Artificial Intelligence in Rational Design

The rational design of novel berberine dimers with enhanced biological performance is increasingly reliant on the sophisticated tools of computational chemistry and artificial intelligence (AI). These in silico methods provide invaluable insights into the molecular interactions that govern the activity of these compounds, thereby accelerating the drug discovery process.

Molecular modeling and simulations have been instrumental in understanding the structure-activity relationships of berberine dimers. For instance, molecular dynamics (MD) simulations have been employed to:

Elucidate Binding Modes: MD simulations have provided detailed atomic-level views of how berberine dimers, such as those with varying alkane linker lengths, bind to the distal binding pocket of the MexY efflux pump. nih.govnih.gov These simulations can reveal key amino acid residues involved in the interaction and explain the observed differences in inhibitory activity.

Predict Binding Affinities: Computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are used to calculate the binding free energies of berberine dimers to their targets, such as G-quadruplex DNA. nih.gov This allows for the in silico screening of virtual libraries of dimers to prioritize those with the highest predicted affinity for synthesis and experimental testing.

Analyze Conformational Effects: The flexibility and conformational preferences of the linker in berberine dimers are critical for their biological activity. MD simulations can explore the conformational landscape of these molecules and identify how the linker influences the spatial orientation of the two berberine units, which in turn affects their ability to bind to a target. nih.gov

High-throughput virtual screening (HTVS) is another powerful computational technique that has been applied to the discovery of new berberine-based compounds. By screening large virtual libraries of molecules against a specific biological target, HTVS can identify promising lead compounds for further development. This approach has been successfully used to identify berberine dimers as potential efflux pump inhibitors. biorxiv.orgnih.gov

Investigation of Multitargeting Capabilities for Complex Pathologies

The inherent polypharmacology of berberine, its ability to interact with multiple biological targets, is a key aspect of its therapeutic potential for complex diseases such as cancer, metabolic disorders, and neurodegenerative diseases. nih.govnih.gov This multitargeting capability is now being explored in the context of berberine dimers, with the aim of designing single molecules that can modulate several disease-related pathways simultaneously.

The parent compound, berberine, has been shown to exert its effects through a wide array of mechanisms, including:

Inhibition of key enzymes: Berberine is known to inhibit enzymes such as beta-secretase 1 (BACE1), which is involved in the pathogenesis of Alzheimer's disease. nih.gov

Modulation of signaling pathways: It can influence critical cellular signaling pathways involved in cell proliferation, inflammation, and metabolism. nih.gov

Interaction with nucleic acids: As previously discussed, berberine interacts with DNA and can influence gene expression.

The strategy of dimerization offers a promising avenue to enhance and tailor these multitargeting capabilities. By linking two berberine units, it is possible to create molecules that can:

Bridge multiple binding sites on a single target or within a protein complex: This can lead to significantly enhanced affinity and specificity.

Simultaneously engage two different biological targets: This is the essence of a true multitargeted drug. For example, research into C9-substituted berberrubine derivatives for Alzheimer's disease has focused on creating dual inhibitors of both cholinesterases and BACE-1. nih.gov

While the investigation of multitargeting capabilities is still in its early stages for many berberine dimers, including This compound , the concept holds immense promise for the treatment of complex pathologies. The development of berberine dimers as efflux pump inhibitors in bacteria, which often act in concert with conventional antibiotics targeting different bacterial processes, can be seen as a form of functional multitargeting. biorxiv.org

Future research will likely focus on the rational design of berberine dimers that are specifically engineered to interact with a predefined set of targets relevant to a particular complex disease. This approach could lead to the development of more effective and safer therapies with a reduced likelihood of drug resistance.

Synergistic Approaches with Established Therapeutic Agents

The development of berberine dimers is not only focused on their potential as standalone therapies but also on their ability to act synergistically with existing drugs. This combination therapy approach can enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance.

A prime example of this synergistic potential is in the field of infectious diseases. As previously mentioned, berberine dimers have been designed to inhibit the MexXY-OprM efflux pump in Pseudomonas aeruginosa. biorxiv.org When used in combination with aminoglycoside antibiotics, these dimers can restore the susceptibility of resistant bacterial strains to the antibiotic. biorxiv.org The berberine dimer itself does not kill the bacteria but acts as a sensitizing agent, allowing the established antibiotic to exert its effect. This synergy has been demonstrated to be dependent on the length of the alkane linker in the dimer, highlighting the importance of rational design in optimizing these combination therapies. biorxiv.org

Beyond antimicrobial applications, the potential for synergistic interactions extends to cancer therapy. Berberine itself has been shown to sensitize cancer cells to conventional chemotherapeutic agents. webmd.com By extension, berberine dimers, with their potentially enhanced cellular uptake and target engagement, could prove to be even more effective chemosensitizers. The multitargeting nature of berberine and its derivatives suggests that they could interfere with various cancer cell survival pathways, making them more susceptible to the cytotoxic effects of other drugs.

Future research in this area will likely involve:

Systematic screening of berberine dimer libraries in combination with a wide range of established drugs for various diseases.

Elucidation of the molecular mechanisms underlying the observed synergistic effects. This will involve detailed studies on how the berberine dimer and the partner drug interact with their respective targets and how these interactions influence cellular pathways.

In vivo studies to validate the efficacy and safety of these combination therapies in preclinical models.

The development of berberine dimers as synergistic agents represents a promising strategy to improve the treatment outcomes for a variety of diseases, particularly in cases where drug resistance is a major challenge.

Development of Advanced Delivery Systems for Enhanced Biological Performance

A significant hurdle in the clinical application of berberine and its derivatives is their low bioavailability. To overcome this limitation, the development of advanced delivery systems is a critical area of research. These delivery systems aim to improve the solubility, stability, and absorption of berberine dimers, thereby enhancing their biological performance.

While specific studies on the delivery of This compound are not yet widely reported, research on berberine provides a strong foundation for future work with its dimeric forms. Some of the promising delivery strategies that could be applied to berberine dimers include:

Nanoparticle-based systems: Encapsulating berberine dimers within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can protect them from degradation in the gastrointestinal tract and facilitate their absorption. Nanoparticles can also be surface-modified with targeting ligands to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Microspheres and hydrogels: These systems can provide controlled and sustained release of the berberine dimer over an extended period, which can be particularly beneficial for chronic conditions.

Inclusion complexes: The formation of inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of poorly soluble drugs like berberine and its derivatives.

The chemical modifications inherent in creating berberine dimers, such as the introduction of different linkers, may also influence their physicochemical properties and, consequently, their suitability for various delivery systems. For example, the lipophilicity of the dimer can be tuned by altering the linker, which could impact its loading into lipid-based nanocarriers.

Future research in this domain will involve the formulation of berberine dimers into these advanced delivery systems and the thorough evaluation of their physicochemical characteristics, in vitro release profiles, and in vivo pharmacokinetic and pharmacodynamic properties. The successful development of such delivery systems will be a crucial step in translating the therapeutic potential of berberine dimers from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Di(berberine-9-O-yl)ethane dibromide, and what analytical techniques validate its purity?

- Synthesis : The compound likely involves coupling two berberine derivatives via a dibrominated ethane linker. A plausible route includes:

Bromination : Reacting 1,2-diethanol with brominating agents (e.g., PBr₃) to form 1,2-dibromoethane.

Nucleophilic substitution : Reacting the dibromide with berberine-9-O-yl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Validation : Use thin-layer chromatography (TLC) to monitor reaction progress. Purify via recrystallization or column chromatography. Confirm purity using:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with reference data for berberine derivatives .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

- Methodology :

Solubility screening : Test in polar (water, DMSO), semi-polar (ethanol, acetone), and non-polar solvents (hexane) at 25°C.

Stability assays : Incubate the compound in selected solvents under varying pH (3–10) and temperatures (4–37°C). Monitor degradation via HPLC or UV-Vis spectroscopy over 72 hours .

- Key parameters : Solubility >1 mg/mL is ideal for biological assays. Instability in aqueous buffers may require lyophilized storage .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure. Ensure crystal quality via slow evaporation from solvent mixtures .

- Infrared (IR) spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, berberine aromatic vibrations) .

- Elemental analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound against cholinesterase targets?

- Kinetic assays : Perform enzyme inhibition studies using acetylcholinesterase (AChE) or butyrylcholinesterase (BChE):

IC₅₀ determination : Pre-incubate the enzyme with varying compound concentrations; measure residual activity using Ellman’s method .

Mode of inhibition : Analyze Lineweaver-Burk plots to distinguish competitive/non-competitive binding .

- Molecular docking : Use software (e.g., AutoDock) to model interactions between the compound and cholinesterase active sites .